Etifoxine Desmethyl impurity is a chemical compound associated with the pharmaceutical drug etifoxine, which is primarily used for treating anxiety disorders and promoting peripheral nerve healing. The compound is characterized by its molecular formula and a molecular weight of approximately 300.79 g/mol. It is classified as an impurity of etifoxine, which itself is known under the trade name Stresam. The presence of impurities like the desmethyl variant can significantly impact the drug's efficacy and safety profile, making their study essential in pharmaceutical development and quality control .
The chemical behavior of Etifoxine Desmethyl impurity can be understood through its interactions with various reagents. Generally, it may undergo several types of reactions:
These reactions are crucial for understanding how the impurity behaves in biological systems and during drug formulation .
The synthesis of Etifoxine Desmethyl impurity typically involves:
These methods ensure that the compound can be produced in sufficient quantities for research and analytical purposes .
Etifoxine Desmethyl impurity has several applications within pharmaceutical research:
Studies on Etifoxine Desmethyl impurity interactions primarily focus on its pharmacological effects when combined with other substances. Key areas include:
Such studies are crucial for ensuring patient safety and drug efficacy .
Etifoxine Desmethyl impurity shares structural similarities with several compounds used in anxiety treatment and neurological disorders. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Etifoxine | Anxiolytic agent; parent compound | |
N-Nitroso Etifoxine | Contains a nitroso group; potential carcinogenic risk | |
Deschloro Etifoxine | Lacks one chlorine atom; altered pharmacological profile | |
N-Desethyl Etifoxine | Ethyl group removed; different metabolic pathway |
Etifoxine Desmethyl impurity stands out due to its specific structural modifications that influence its biological activity and interaction profile compared to these similar compounds .
The industrial synthesis of etifoxine involves multi-step reactions, primarily starting with 2-amino-5-chloro benzophenone. A patented process outlines the cyclization of $$ (Z)-N-(4-\text{chloro}-2-(1-\text{hydroxy}-1-\text{phenylethyl})\text{phenyl})-N'-\text{ethyl carbamimidothioic acid} $$ using manganese dioxide ($$ \text{MnO}_2 $$) in solvents like acetonitrile or methanol. During this step, side reactions such as N-dealkylation or incomplete methylation can yield Etifoxine Desmethyl impurity. For instance, incomplete methylation at the ethylamino group results in the loss of a methyl group, forming the desmethyl variant.
Key factors influencing byproduct formation include:
The table below summarizes conditions from two synthesis batches and their impact on impurity levels:
Solvent | Temperature (°C) | Catalyst (MnO₂) | Yield (%) | Desmethyl Impurity (%) |
---|---|---|---|---|
Acetonitrile | 50–55 | 51.92 g | 74.0 | 0.22 |
Methanol | 60–65 | 51.92 g | 84.0 | 0.18 |
Data adapted from Examples 5 and 6 in the patent highlights how solvent polarity affects byproduct generation, with methanol marginally reducing impurity formation.
N-dealkylation, a cornerstone reaction in Etifoxine Desmethyl impurity formation, proceeds via oxidative mechanisms catalyzed by transition metals. Manganese dioxide ($$ \text{MnO}2 $$) acts as a Lewis acid, facilitating electron transfer from the ethylamino group’s nitrogen atom. This process generates a radical intermediate, which subsequently loses a methyl group as formaldehyde ($$ \text{HCHO} $$). The reaction can be represented as:
$$
\text{R-NH-CH}2\text{CH}3 \xrightarrow{\text{MnO}2} \text{R-NH}2 + \text{CH}3\text{CHO}
$$
Here, $$ \text{R} $$ denotes the benzoxazine backbone.
Notably, the presence of protic solvents like methanol stabilizes the transition state, reducing unintended side reactions. In contrast, aprotic solvents (e.g., acetonitrile) enhance oxidative demethylation by stabilizing radical intermediates. Kinetic studies suggest that the reaction follows pseudo-first-order kinetics, with a rate constant ($$ k $$) of $$ 1.2 \times 10^{-3} \, \text{s}^{-1} $$ at 55°C.
Epimerization, though less studied in etifoxine synthesis, may contribute to impurity diversity. The benzoxazine core contains a chiral center at the 4-methyl-4-phenyl position, making it susceptible to stereochemical inversion. Solvents with high dielectric constants (e.g., acetonitrile, $$ \varepsilon = 37.5 $$) stabilize zwitterionic transition states, promoting epimerization. For example, in acetonitrile, the energy barrier for epimerization decreases by 15 kJ/mol compared to methanol, leading to a 2:1 ratio of epimers.
The patent’s purification steps mitigate this issue via pH-controlled crystallization. Adjusting the pH to 1.0–2.0 using ethyl acetate-HCl preferentially crystallizes the desired stereoisomer, leaving the epimer in solution. This method reduces epimer-related impurities to <0.1% in the final product.
Oxidative stress conditions represent the most comprehensive degradation pathway for etifoxine desmethyl impurity, generating all four major degradation products including DPA, DPB, DPC, and DPD under controlled oxidative environments [5] [6]. The oxidative transformation mechanism involves the interaction of the benzoxazine ring system with reactive oxygen species, leading to sequential structural modifications that compromise the molecular integrity of the compound [7].
The oxidative degradation process initiates through the formation of radical intermediates at specific sites within the benzoxazine structure, particularly targeting the nitrogen-containing heterocyclic system [8]. These radical species undergo further reactions with molecular oxygen, resulting in the formation of oxidized derivatives that exhibit altered chemical properties compared to the parent desmethyl impurity [7]. The progression of oxidative degradation follows a predictable sequence, with DPA formation occurring first, followed by the generation of DPB, DPC, and ultimately DPD under prolonged oxidative stress conditions [5].
Research findings indicate that the presence of transition metal ions and peroxide-containing excipients significantly accelerates the oxidative degradation process [9]. The oxidative transformation dynamics are particularly pronounced when etifoxine desmethyl impurity is exposed to elevated temperatures in combination with oxidizing agents, leading to rapid formation of multiple degradation products within relatively short timeframes [10].
Oxidative Condition | Time to Degradation | Primary Products Formed |
---|---|---|
Hydrogen peroxide (3%) | 24 hours | DPA, DPB |
Metal ion catalysis | 48 hours | DPA, DPB, DPC |
Elevated temperature + oxidizer | 72 hours | DPA, DPB, DPC, DPD |
The molecular mechanism of oxidative stress-induced derivative formation involves the abstraction of hydrogen atoms from the ethyl substituent and the phenyl ring, followed by oxygen insertion reactions that generate hydroxylated and carbonylated products [8]. These oxidative modifications result in significant changes to the electronic properties of the benzoxazine system, ultimately leading to the breakdown of the heterocyclic structure and formation of ring-opened degradation products [11].
The hydrolytic degradation of etifoxine desmethyl impurity exhibits distinct pH-dependent mechanisms that determine the specific degradation pathways and product formation patterns [5] [12]. Under acidic conditions, the compound undergoes protonation of the nitrogen atoms within the benzoxazine ring, making the heterocyclic system more susceptible to nucleophilic attack by water molecules [12] [13].
In acidic media, etifoxine desmethyl impurity primarily generates degradation products DPA and DPB through hydrolytic cleavage of the oxazine ring system [5] [6]. The acidic hydrolysis mechanism involves the protonation of the ring nitrogen, followed by water addition and subsequent ring opening to form acyclic intermediates [12]. These intermediates undergo further hydrolytic transformations, resulting in the formation of phenolic and amino acid derivatives that represent the major degradation products under acidic conditions [13].
The hydrolytic cleavage mechanism under basic conditions follows a different pathway, generating degradation products DPA, DPB, and DPC through hydroxide ion-mediated ring opening reactions [5] [12]. The basic hydrolysis process involves nucleophilic attack of hydroxide ions on the electron-deficient carbon atoms within the benzoxazine ring system, leading to the formation of phenolate intermediates that subsequently undergo further degradation [12] [13].
pH Condition | Mechanism | Products Formed | Rate Constant |
---|---|---|---|
pH 1-4 | Acid-catalyzed hydrolysis | DPA, DPB | k = 2.3 × 10⁻⁴ s⁻¹ |
pH 7-9 | Neutral hydrolysis | Limited degradation | k = 1.2 × 10⁻⁶ s⁻¹ |
pH 10-12 | Base-catalyzed hydrolysis | DPA, DPB, DPC | k = 8.7 × 10⁻³ s⁻¹ |
The pH-dependent hydrolytic cleavage mechanisms demonstrate that the stability of etifoxine desmethyl impurity is significantly influenced by the ionic strength and buffer composition of the surrounding medium [14]. Research findings indicate that the compound exhibits maximum stability at neutral pH conditions, with degradation rates increasing exponentially under both acidic and basic conditions [12] [13].
The hydrolytic transformation dynamics involve the sequential cleavage of specific bonds within the benzoxazine ring system, with the initial attack occurring at the carbon-oxygen bond in the heterocyclic structure [12]. This primary cleavage event is followed by secondary hydrolytic reactions that target the carbon-nitrogen bonds, ultimately resulting in the complete breakdown of the benzoxazine ring system and formation of linear degradation products [13].
Photolytic degradation represents a significant transformation pathway for etifoxine desmethyl impurity when exposed to ultraviolet radiation, particularly in the wavelength range of 254-365 nanometers [5] [15]. The photodegradation process involves the absorption of UV photons by the conjugated benzoxazine system, leading to electronic excitation and subsequent photochemical reactions that result in structural modifications and product formation [15].
Under UV light exposure, etifoxine desmethyl impurity undergoes photolytic degradation to form degradation products DPA and DPB through light-induced bond cleavage reactions [5] [6]. The photodegradation mechanism involves the formation of excited singlet and triplet states within the benzoxazine chromophore, which subsequently undergo intersystem crossing and photochemical transformations [15]. These photoinduced reactions lead to the generation of reactive intermediates that participate in further degradation processes [16].
The photolytic degradation pathway demonstrates a strong wavelength dependence, with maximum degradation rates observed under UV-C radiation at 254 nanometers [15]. Research findings indicate that approximately 20% of etifoxine desmethyl impurity undergoes photodegradation when exposed to mercury lamp irradiation for 24 hours, resulting in the formation of two distinct photoproducts [15]. The photodegradation kinetics follow first-order kinetics with rate constants that are directly proportional to the incident light intensity [16].
UV Wavelength | Degradation Rate | Primary Products | Quantum Yield |
---|---|---|---|
254 nm (UV-C) | 0.83 h⁻¹ | DPA, DPB | 0.032 |
302 nm (UV-B) | 0.45 h⁻¹ | DPA | 0.018 |
365 nm (UV-A) | 0.12 h⁻¹ | Limited products | 0.005 |
The photolytic transformation mechanism involves the photoinduced cleavage of specific bonds within the benzoxazine ring system, with preferential breaking of the carbon-nitrogen bonds under high-energy UV radiation [15]. The photodegradation process is significantly enhanced in the presence of photosensitizers and is inhibited by the addition of UV-absorbing compounds that compete for photon absorption [16].
The development of stability-indicating analytical methods for Etifoxine Desmethyl impurity requires sophisticated chromatographic approaches that can effectively separate and quantify this compound in the presence of degradation products and matrix components. Etifoxine Desmethyl impurity, with molecular formula C15H13ClN2O and molecular weight 272.74 g/mol, represents a critical process-related impurity requiring comprehensive analytical monitoring [1] [2].
A robust reversed-phase high-performance liquid chromatography method has been established utilizing a Kromasil C18 column (250 × 4.6 mm, 5 μm particle size) with optimized mobile phase conditions. The chromatographic system employs an isocratic elution profile consisting of formate buffer (0.02M, pH 3.0) and methanol in a 70:30 (v/v) ratio, providing optimal separation efficiency for the target impurity [3] [4]. The acidic mobile phase conditions enhance the ionization characteristics of the benzoxazine ring system, facilitating improved chromatographic resolution and peak symmetry.
The analytical method demonstrates exceptional performance characteristics with retention time precision of 8.5 ± 0.5 minutes and resolution factors exceeding 2.0 relative to co-eluting species. Column temperature maintenance at 25°C ensures reproducible retention behavior, while detection at 254 nm provides optimal sensitivity for the chromophoric benzoxazine structure [5] [6]. The method achieves theoretical plate counts exceeding 5000, indicating high chromatographic efficiency suitable for impurity profiling applications.
Forced degradation studies reveal the stability-indicating nature of the developed method through effective separation of Etifoxine Desmethyl impurity from various degradation products. Under oxidative stress conditions, the method successfully resolves multiple degradation pathways, including hydroxylation and demethylation processes [3] [4]. Acidic and basic stress testing demonstrates the method's capability to differentiate between structurally related compounds while maintaining quantitative accuracy.
The stability-indicating assay incorporates comprehensive validation parameters following International Council for Harmonisation guidelines. Linearity assessments demonstrate correlation coefficients exceeding 0.995 across the analytical range of 0.5-15.0 μg/mL, with detection and quantification limits of 0.08 and 0.25 μg/mL respectively [7] [8]. Precision studies yield relative standard deviation values below 2.0% for both repeatability and intermediate precision measurements.
Parameter | Specification/Value |
---|---|
Molecular Formula | C15H13ClN2O |
Molecular Weight (g/mol) | 272.74 |
CAS Number | 16758-87-5 |
Column | Kromasil C18 (250 × 4.6 mm, 5 μm) |
Mobile Phase A | Formate buffer 0.02M, pH 3.0 |
Mobile Phase B | Methanol |
Gradient Profile | 70:30 (v/v) isocratic |
Flow Rate (mL/min) | 1.0 |
Column Temperature (°C) | 25 |
Detection Wavelength (nm) | 254 |
Injection Volume (μL) | 20 |
Retention Time (min) | 8.5 ± 0.5 |
Resolution Factor | > 2.0 |
Theoretical Plates | > 5000 |
System suitability testing incorporates critical performance parameters including retention time reproducibility, peak area precision, and tailing factor assessments. The method demonstrates robust performance across multiple analytical batches with coefficient of variation values consistently below acceptable thresholds [7]. Specificity evaluations confirm the absence of interference from excipients and related substances commonly encountered in pharmaceutical formulations.
The comprehensive characterization of Etifoxine Desmethyl impurity fragmentation patterns employs high-resolution time-of-flight mass spectrometry coupled with liquid chromatography separation. The molecular ion [M+H]+ appears at m/z 273.07 with relatively low intensity (15.2%), characteristic of benzoxazine compounds prone to facile fragmentation under electrospray ionization conditions [3] [4] [9].
The base peak at m/z 144.05 represents the most abundant fragment ion, corresponding to the loss of the complete benzoxazine ring system through alpha-cleavage adjacent to the nitrogen center. This fragmentation pathway demonstrates the structural vulnerability of the oxazine moiety under collision-induced dissociation conditions [10] [11]. The high relative intensity (100%) of this fragment establishes it as the primary diagnostic ion for compound identification and structural confirmation.
Secondary fragmentation pathways produce characteristic product ions at m/z 238.04 (45.8% relative intensity) through loss of chlorine and amino functional groups, representing a neutral loss of 52 daltons. This fragmentation mechanism involves rearrangement processes typical of halogenated aromatic systems under mass spectrometric conditions [12] [11]. The substantial intensity of this fragment provides additional structural information for compound verification.
The fragment ion at m/z 210.05 (32.1% relative intensity) results from loss of the chlorobenzyl substituent, representing a 63-dalton neutral loss characteristic of benzyl cleavage reactions. This fragmentation pattern confirms the presence of the chlorinated aromatic ring system and provides definitive structural information for impurity identification [10] [9]. The moderate intensity of this fragment supports its utility as a secondary confirmation ion.
Ion Type | m/z Value | Relative Intensity (%) | Fragmentation Pathway |
---|---|---|---|
Molecular Ion [M+H]+ | 273.07 | 15.2 | Protonated molecular ion |
Base Peak | 144.05 | 100.0 | Loss of benzoxazine ring system |
Fragment Ion 1 | 238.04 | 45.8 | Loss of Cl + NH2 (52 Da) |
Fragment Ion 2 | 210.05 | 32.1 | Loss of chlorobenzyl group (63 Da) |
Fragment Ion 3 | 175.03 | 28.7 | Loss of entire phenyl ring system (98 Da) |
Fragment Ion 4 | 139.01 | 22.4 | Rearrangement with loss of substituents |
Fragment Ion 5 | 111.02 | 18.9 | Core structure fragmentation |
Lower intensity fragments at m/z 175.03, 139.01, and 111.02 provide additional structural confirmation through systematic loss of aromatic ring systems and core structure fragmentation. The m/z 175.03 ion (28.7% relative intensity) corresponds to loss of the complete phenyl ring system (98 daltons), while subsequent fragmentations produce smaller structural units characteristic of the benzoxazine framework [12] [10].
The comprehensive fragmentation pattern analysis enables the development of multiple reaction monitoring methods for quantitative determination of Etifoxine Desmethyl impurity in complex matrices. The combination of high-intensity diagnostic ions provides robust analytical selectivity while maintaining sensitivity requirements for trace-level impurity detection [13] [9]. These fragmentation patterns serve as definitive identification criteria for regulatory impurity profiling applications.
Advanced chemometric methodologies provide powerful solutions for resolving co-eluting impurities that cannot be adequately separated through conventional chromatographic optimization. Principal Component Analysis represents the fundamental approach for assessing spectral purity and detecting the presence of co-eluting species in chromatographic peaks [14] [15]. For Etifoxine Desmethyl impurity analysis, Principal Component Analysis achieves explained variance values of 94.2 ± 1.8% for the first principal component and 4.1 ± 0.9% for the second component, indicating excellent spectral homogeneity across the chromatographic peak profile.
The implementation of Principal Component Analysis for peak purity assessment utilizes photodiode array detection data across the complete ultraviolet spectrum range. Spectral contrast measurements compare absorbance profiles at different retention time points within the chromatographic peak, enabling detection of co-eluting compounds with distinct spectral characteristics [16] [15]. Peak purity indices exceeding 0.9995 confirm the absence of significant spectral heterogeneity, validating the chromatographic separation efficiency for the target impurity.
Multivariate Curve Resolution-Alternating Least Squares methodology provides superior resolution capabilities for overlapping chromatographic peaks through mathematical deconvolution of complex spectral matrices. This approach analyzes the complete absorbance data matrix across all wavelengths and retention times, enabling the extraction of pure component spectra and concentration profiles even in the presence of severe peak overlap [17] [18] [19]. For Etifoxine Desmethyl impurity analysis, Multivariate Curve Resolution-Alternating Least Squares achieves correlation coefficients of 0.9992 ± 0.0012 with root mean square errors below 1.24 ± 0.15%.
The alternating least squares algorithm iteratively optimizes both spectral and concentration profiles through the application of chemical constraints including non-negativity, unimodality, and spectral shape restrictions. These constraints enhance the physical meaningfulness of the resolved components while improving the mathematical stability of the decomposition process [18] [20] [21]. Selectivity indices exceeding 0.85 ± 0.05 demonstrate the method's capability to differentiate between closely related structural analogs with similar spectral characteristics.
Method | Parameter | Value | Acceptance Criteria |
---|---|---|---|
Principal Component Analysis | Explained Variance PC1 (%) | 94.2 ± 1.8 | > 90% |
Principal Component Analysis | Explained Variance PC2 (%) | 4.1 ± 0.9 | < 10% |
Principal Component Analysis | Peak Purity Index | 0.9995 | > 0.995 |
Multivariate Curve Resolution-ALS | Correlation Coefficient (r²) | 0.9992 ± 0.0012 | > 0.995 |
Multivariate Curve Resolution-ALS | Root Mean Square Error (%) | 1.24 ± 0.15 | < 2.0% |
Multivariate Curve Resolution-ALS | Selectivity Index | 0.85 ± 0.05 | > 0.8 |
Partial Least Squares | Calibration Range (μg/mL) | 0.5 - 15.0 | Linear range |
Partial Least Squares | Detection Limit (μg/mL) | 0.08 | < 0.1 μg/mL |
Partial Least Squares | Quantification Limit (μg/mL) | 0.25 | < 0.5 μg/mL |
Partial Least Squares regression methodology enables quantitative determination of target analytes in the presence of complex matrix interferences through the development of multivariate calibration models. This approach correlates spectral measurements with analyte concentrations across multiple wavelengths, providing enhanced selectivity compared to single-wavelength determinations [18] [19]. The method achieves linear calibration ranges from 0.5 to 15.0 μg/mL with detection and quantification limits of 0.08 and 0.25 μg/mL respectively.
The integration of multiple chemometric approaches provides complementary analytical capabilities for comprehensive impurity profiling applications. Principal Component Analysis serves as the primary tool for peak purity assessment and co-elution detection, while Multivariate Curve Resolution-Alternating Least Squares enables mathematical resolution of overlapping peaks when chromatographic separation proves insufficient [17] [22] [20]. Partial Least Squares regression provides robust quantitative capabilities for routine analytical applications requiring high throughput and precision.
Advanced preprocessing techniques including baseline correction, smoothing, and spectral alignment enhance the performance of chemometric models by reducing systematic variations and improving signal-to-noise ratios. Variable selection methods optimize model performance by identifying the most informative wavelength regions while eliminating redundant or noisy spectral data [18] [19]. These optimizations ensure robust analytical performance across diverse sample matrices and instrumental conditions.